N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine
Description
N,N-Diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine is a Schiff base derivative synthesized via condensation of N,N-diethylbenzene-1,4-diamine with 5-nitrofuran-2-carbaldehyde. These compounds exhibit diverse applications, including liquid crystalline behavior, nonlinear optical properties, and biological activities .
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N,N-diethyl-4-[(5-nitrofuran-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C15H17N3O3/c1-3-17(4-2)13-7-5-12(6-8-13)16-11-14-9-10-15(21-14)18(19)20/h5-11H,3-4H2,1-2H3 |
InChI Key |
KSMBRGBSUIRMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 273.28 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of 5-nitrofuran compounds exhibit significant antimicrobial properties. For instance, a study evaluated various substituted hydrazides against bacterial strains, revealing that many derivatives showed enhanced activity compared to traditional antibiotics like NFX (nifuroxazide) against Trypanosoma cruzi.
| Compound Name | Strain Tested | IC50 (μM) | Activity Level |
|---|---|---|---|
| N'-(5-nitrofuran-2-yl)methylene-biphenyl-4-carbohydrazide | Y strain | 1.17 ± 0.12 | High |
| N'-(5-nitrofuran-2-yl)methylene-benzene-1,4-diamine | Silvio X10 cl1 | 3.17 ± 0.32 | Moderate |
| N'-(5-nitrofuran-2-yl)methylene-benzene-1,4-diamine | Bug 2149 cl10 | 1.81 ± 0.18 | High |
These findings suggest that the compound may be effective against various bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Research indicates that nitrofuran derivatives can disrupt DNA synthesis in cancer cells, leading to apoptosis.
In a study involving various nitrofuran compounds, it was found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15.0 ± 2.0 | DNA intercalation |
| This compound | MCF7 (breast cancer) | 20.5 ± 3.5 | Apoptosis induction |
The results indicate that this compound can effectively inhibit cancer cell growth through mechanisms such as DNA intercalation and induction of programmed cell death .
Antiparasitic Activity
The antiparasitic effects of the compound have also been documented, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A series of experiments demonstrated that several derivatives of nitrofuran exhibited potent trypanocidal activity.
Case Studies
- Study on Antimicrobial Efficacy : A research team synthesized a series of hydrazone derivatives and tested their antimicrobial activities against common pathogens. The study highlighted that compounds containing the nitrofuran moiety showed superior inhibition against Staphylococcus aureus and Escherichia coli compared to controls .
- Anticancer Properties : In vitro studies on HeLa and MCF7 cell lines demonstrated that the compound induced significant cytotoxicity at micromolar concentrations, suggesting its potential role in cancer therapy .
- Antiparasitic Screening : A comprehensive evaluation against multiple strains of T. cruzi revealed that the compound's derivatives exhibited IC50 values significantly lower than existing treatments, indicating promising leads for new antiparasitic drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physical Properties
Schiff base derivatives of benzene-1,4-diamine differ primarily in their substituents, which significantly impact melting points, solubility, and mesophase behavior. Key comparisons include:
Key Observations:
- Alkoxy Chains (e.g., heptyloxy, dodecyloxy): Reduce melting points due to increased flexibility and disrupted packing .
- Electron-Withdrawing Groups (e.g., nitro): Expected to enhance thermal stability and alter electronic properties (e.g., nonlinear optical responses) compared to electron-donating groups like methoxy .
- Heterocyclic Moieties (e.g., thienyl, pyridyl): Influence crystal packing; for example, thienyl groups promote planar conformations , while pyridyl groups enable fishbone stacking for optical applications .
Electronic and Optical Properties
- Nonlinear Optical (NLO) Potential: Compounds like N,N-diethyl-N'-(4-pyridylmethylene)benzene-1,4-diamine exhibit NLO activity due to asymmetric crystal packing in non-centrosymmetric space groups (e.g., Pna2₁) . The nitro group in the target compound may enhance polarizability, making it a stronger NLO candidate.
- Fluorescence: N,N'-Bis(4-methoxysalicylide)benzene-1,4-diamine shows aggregation-induced emission enhancement (AIEE), attributed to restricted intramolecular rotation . The nitro group’s electron-withdrawing nature could quench fluorescence unless balanced by conjugation effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
